4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine involves multiple steps, starting from commercially available reagents. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- 1-Phenyl-1H-pyrazol-4-yl)methanol
- 1-Isopropyl-1H-pyrazol-4-yl)methanol
Compared to these compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine exhibits unique structural features, such as the presence of both triazolo and piperazinyl groups, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C20H24N10 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
8-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C20H24N10/c1-13-11-14(2)30(26-13)18-12-17(22-15(3)23-18)27-7-9-28(10-8-27)19-20-25-24-16(4)29(20)6-5-21-19/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
DUVYJVDUOMSCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN5C4=NN=C5C)C |
Origin of Product |
United States |
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